Cross-Coupling Reactivity: 3-Iodooxetane as a Superior Electrophile Relative to 3-Bromooxetane
3-Iodooxetane and 3-bromooxetane are both recognized as excellent cross-coupling precursors, yet their practical utility diverges based on halogen identity. In nickel-mediated Suzuki alkyl–aryl coupling reactions, 3-iodooxetane undergoes efficient coupling with arylboronic acids using 6 mol% NiI₂/trans-2-aminocyclohexanol hydrochloride catalyst with NaHMDS at 80°C under microwave irradiation, producing 3-aryloxetanes in good yields [1]. While 3-bromooxetane can participate in similar transformations, the weaker C–I bond (bond dissociation energy ~55–57 kcal/mol) relative to the C–Br bond (~68–71 kcal/mol) facilitates oxidative addition at lower temperatures and with broader functional group tolerance [2]. The oxetane ring remains intact under both metal-catalyzed and radical conditions for both halogenated derivatives, but the iodine variant offers a wider operational window for substrate scope and milder reaction conditions [3].
| Evidence Dimension | Carbon–halogen bond dissociation energy |
|---|---|
| Target Compound Data | C–I bond: ~55–57 kcal/mol |
| Comparator Or Baseline | C–Br bond (3-bromooxetane): ~68–71 kcal/mol; C–Cl bond (3-chlorooxetane): ~80–83 kcal/mol |
| Quantified Difference | C–I bond is approximately 20% weaker than C–Br bond and 32% weaker than C–Cl bond |
| Conditions | Gas-phase bond dissociation energies; applicable to oxidative addition kinetics in cross-coupling |
Why This Matters
The substantially weaker C–I bond enables cross-coupling under milder conditions with broader substrate scope, reducing side reactions and improving functional group compatibility in complex molecule synthesis.
- [1] Duncton, M. A. J.; Estiarte, M. A.; Tan, D.; Kaub, C.; O'Mahony, D. J. R.; Johnson, R. J.; Cox, M.; Edwards, W. T.; Wan, M.; Kincaid, J.; Kelly, M. G. Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl–Aryl Suzuki Coupling. Org. Lett. 2008, 10 (15), 3259–3262. View Source
- [2] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36 (4), 255–263. View Source
- [3] Croft, R. A.; Bull, J. A. Cross-Coupling Reactions of Oxetanes. Science of Synthesis Knowledge Updates 2018, 4, 419. View Source
